molecular formula C12H14F2 B6593460 (2,2-Difluorocyclohexyl)benzene CAS No. 57514-11-1

(2,2-Difluorocyclohexyl)benzene

Cat. No.: B6593460
CAS No.: 57514-11-1
M. Wt: 196.24 g/mol
InChI Key: NDVHJNSTZPHZIN-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclohexyl)benzene is a chemical compound that belongs to the category of fluorobenzene derivatives. It has the molecular formula C12H14F2 and a molecular weight of 196.24 g/mol. This compound is characterized by the presence of two fluorine atoms attached to a cyclohexyl ring, which is further bonded to a benzene ring. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing (2,2-Difluorocyclohexyl)benzene involves the use of Suzuki–Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . Another approach involves the continuous-flow double diazotization process, which is used to synthesize difluorobenzene derivatives via the Balz-Schiemann reaction . This method is advantageous due to its high yield and reduced reaction time.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The continuous-flow methodology is particularly favored in industrial settings due to its efficiency and scalability. This process allows for the rapid synthesis of the compound with high yield and minimal side reactions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclohexyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as the presence of a base or a catalyst.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of this compound, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

(2,2-Difluorocyclohexyl)benzene has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its electronegativity and chemical reactivity, allowing it to act as an irreversible inhibitor of certain enzymes . This property is particularly useful in drug discovery, where the compound can be designed to target specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2,2-Difluorocyclohexyl)methane
  • **(2,2-Difluorocyclohexyl)ethane
  • **(2,2-Difluorocyclohexyl)propane

Uniqueness

Compared to similar compounds, (2,2-Difluorocyclohexyl)benzene is unique due to the presence of the benzene ring, which imparts additional stability and reactivity to the molecule.

Properties

IUPAC Name

(2,2-difluorocyclohexyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVHJNSTZPHZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672314
Record name (2,2-Difluorocyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57514-11-1
Record name (2,2-Difluorocyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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